(2-ethyl-1H-imidazol-1-yl)acetonitrile
Overview
Description
“(2-ethyl-1H-imidazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3. It has a molecular weight of 135.17 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds, such as “(2-ethyl-1H-imidazol-1-yl)acetonitrile”, is an area of active research . For example, Nandha et al. synthesized a related compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “(2-ethyl-1H-imidazol-1-yl)acetonitrile” can be represented by the InChI code: 1S/C7H9N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“(2-ethyl-1H-imidazol-1-yl)acetonitrile” is a liquid at room temperature . It has a molecular weight of 135.17 .Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antioxidant Potential
Imidazole derivatives have shown good scavenging potential as compared to ascorbic acid (positive control) .
Antifungal Activity
Aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .
Synthesis of Functional Molecules
Imidazole heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Chemical Properties
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Safety and Hazards
The safety information for “(2-ethyl-1H-imidazol-1-yl)acetonitrile” indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Imidazole compounds, such as “(2-ethyl-1H-imidazol-1-yl)acetonitrile”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing new synthetic routes for imidazole and their derived products .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds generally interact with their targets through nucleophilic attacks . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.
Biochemical Pathways
Imidazole compounds are known to be key components in a variety of functional molecules used in everyday applications . They are deployed in traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Pharmacokinetics
The compound’s molecular weight is 13517 , which could potentially influence its bioavailability.
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a liquid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRTXXSRTQNWAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628817 | |
Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethyl-1H-imidazol-1-yl)acetonitrile | |
CAS RN |
1119451-03-4 | |
Record name | 2-Ethyl-1H-imidazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethyl-1H-imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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